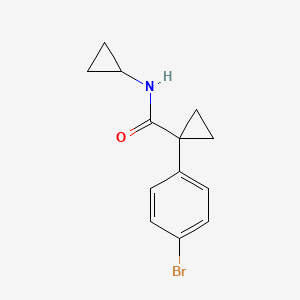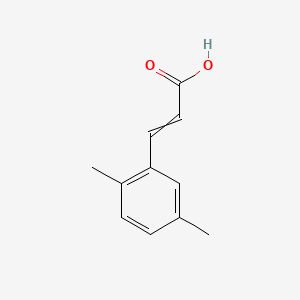
N-Isopropyl-4-quinazolineamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-4-quinazolineamine is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities. . This compound, with its unique structural features, has garnered interest for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-4-quinazolineamine typically involves the reaction of 2-aminobenzonitrile with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as anhydrous aluminum chloride, which facilitates the formation of the quinazoline ring . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: N-Isopropyl-4-quinazolineamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Halogens, electrophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
N-Isopropyl-4-quinazolineamine has been explored for various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Isopropyl-4-quinazolineamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For instance, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation, thereby exerting its therapeutic effects . The exact molecular pathways and targets can vary depending on the specific application and the biological system under study .
Comparación Con Compuestos Similares
N4-Benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Known for its antibacterial activity.
2-(4-Bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
3-(5-Chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one: Studied for its cytotoxic effects.
Uniqueness: N-Isopropyl-4-quinazolineamine stands out due to its specific isopropyl substitution, which can influence its biological activity and pharmacokinetic properties. This unique structural feature may confer distinct advantages in terms of selectivity and potency compared to other quinazoline derivatives .
Propiedades
IUPAC Name |
N-propan-2-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8(2)14-11-9-5-3-4-6-10(9)12-7-13-11/h3-8H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSXNSKVLIDUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
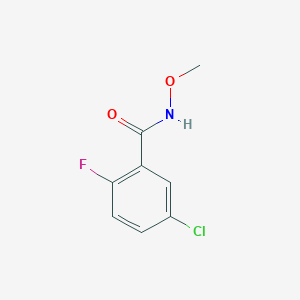
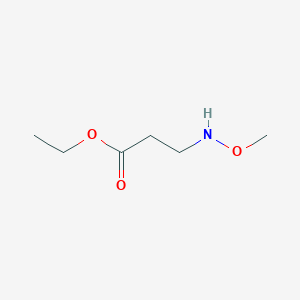


![[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7891893.png)
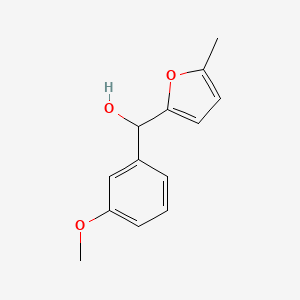
![[(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B7891902.png)
![[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid](/img/structure/B7891918.png)
![{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-acetic acid](/img/structure/B7891923.png)

